N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide
Description
This compound features a hybrid structure comprising a 5-bromoindol-3-ylidene core fused to a thioxothiazolidinone scaffold, with a 4-pyridinecarboxamide substituent. The 4-pyridinecarboxamide group may improve solubility and modulate target affinity through hydrogen bonding .
Properties
IUPAC Name |
N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN4O3S2/c18-9-1-2-11-10(7-9)12(15(24)20-11)13-16(25)22(17(26)27-13)21-14(23)8-3-5-19-6-4-8/h1-7,25H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDXVBFIXWYLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68711-05-7 | |
| Record name | 4-Pyridinecarboxamide, N-(5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068711057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₀BrN₃O₃S
- CAS Number : 68711-05-7
The structure incorporates an indole moiety, a thiazolidinone ring, and a pyridinecarboxamide group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. In a study evaluating various compounds with similar structures, it was found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Target Bacteria |
|---|---|---|---|
| 5d | 37.9–113.8 μM | 57.8–118.3 μM | S. aureus, L. monocytogenes |
| 5g | Not specified | Not specified | MRSA, P. aeruginosa, E. coli |
The most active compounds were noted to outperform traditional antibiotics like ampicillin and streptomycin in certain assays .
Antitumor Activity
The compound has also been studied for its antitumor potential. Thiazolidinone derivatives have shown effectiveness as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation and cancer progression. The antitumor effects were evaluated through various in vitro assays, demonstrating inhibition of cell proliferation in several cancer cell lines .
Enzyme Inhibition
In addition to its antimicrobial and antitumor activities, this compound acts as an inhibitor of specific enzymes such as COX and LOX. The inhibition of these enzymes is crucial for developing anti-inflammatory drugs and cancer therapeutics. For example:
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A comprehensive analysis demonstrated that compounds similar to this compound exhibited significant antibacterial effects against resistant strains like MRSA .
- Antitumor Research : In vitro studies indicated that certain derivatives could effectively inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
a) Indole Substitution Patterns
- Target Compound: 5-bromo substitution on the indole ring.
- N-[(5Z)-5-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide () : Similar bromoindole core but substitutes the pyridinecarboxamide with a 2-chlorobenzamide group. Chlorine’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance but weaken electronic effects .
- 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide () : Replaces bromine with chlorine and introduces a pyrrole-carboxamide group. Chlorine’s reduced atomic radius may alter binding pocket compatibility .
b) Thiazolidinone Modifications
- Target Compound: Contains a 2-thioxo-4-oxo-thiazolidinone ring, which is conformationally constrained and may enhance binding specificity.
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one (): Features a butyl chain at the indole’s 1-position and a methyl group on the thiazolidinone. Alkyl chains may increase lipophilicity, affecting membrane permeability .
Functional Group Replacements
Pharmacological Implications
- Bioactivity : Compounds with bromine (e.g., target compound, ) may exhibit stronger enzyme inhibition due to enhanced electrophilicity compared to chlorine-substituted analogues () .
- Solubility : The 4-pyridinecarboxamide group in the target compound likely improves aqueous solubility over bulkier substituents like 2-chlorobenzamide () or carbohydrazide () .
- Metabolic Stability : Alkyl chains (e.g., butyl in ) could prolong half-life but risk cytochrome P450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
